1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol hydrochloride
CAS No.:
Cat. No.: VC18113362
Molecular Formula: C8H14ClN3O
Molecular Weight: 203.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14ClN3O |
|---|---|
| Molecular Weight | 203.67 g/mol |
| IUPAC Name | 1-(1-methylimidazol-2-yl)pyrrolidin-3-ol;hydrochloride |
| Standard InChI | InChI=1S/C8H13N3O.ClH/c1-10-5-3-9-8(10)11-4-2-7(12)6-11;/h3,5,7,12H,2,4,6H2,1H3;1H |
| Standard InChI Key | QYQKHJOFDHQZJF-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CN=C1N2CCC(C2)O.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a pyrrolidin-3-ol backbone substituted at the 1-position with a 1-methylimidazol-2-yl group, forming a bicyclic system. The hydrochloride salt stabilizes the free base via protonation, likely at the pyrrolidine nitrogen . Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 1-(1-methylimidazol-2-yl)pyrrolidin-3-ol; hydrochloride |
| Canonical SMILES | CN1C=CN=C1N2CCC(C2)O.Cl |
| InChI Key | QYQKHJOFDHQZJF-UHFFFAOYSA-N |
| XLogP3 | ~0.8 (estimated) |
The imidazole ring’s aromaticity and the pyrrolidine’s conformational flexibility enable diverse intermolecular interactions, making it a candidate for targeting biological macromolecules .
Comparative Analysis with Analogues
Structural analogs, such as 2-(5-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol (PubChem CID: 112489671), differ in methylation patterns and stereochemistry . For example:
| Compound | Molecular Formula | Key Structural Difference |
|---|---|---|
| Target Compound | C₈H₁₄ClN₃O | 1-Methylimidazole, HCl salt |
| Analog (CID: 112489671) | C₈H₁₃N₃O | 5-Methylimidazole, free base |
These differences influence solubility, bioavailability, and target binding. The hydrochloride salt enhances aqueous solubility compared to free bases .
Synthesis and Preparation
General Synthetic Strategies
While no explicit synthesis route for 1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol hydrochloride is documented, analogous imidazole-pyrrolidine hybrids are typically synthesized via:
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Debus-Radziszewski Reaction: Condensation of aldehydes/ketones with ammonia and amines to form imidazole cores.
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Palladium-Catalyzed Coupling: Used in related compounds (e.g., Eletriptan intermediates) for cross-coupling bromoindoles with vinyl sulfones .
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Salt Formation: Treatment of the free base with HCl in polar solvents like isopropanol .
Purification Challenges
Purification of intermediates often requires chromatography or crystallization. For example, the patent CA2756234A1 highlights that palladium-catalyzed reactions demand high-purity intermediates to avoid catalyst poisoning . Crystallization with dicarboxylic acids (e.g., tartaric acid) improves purity to >98% in analogous compounds .
Physicochemical and Spectral Properties
Solubility and Stability
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Solubility: High solubility in polar solvents (water, methanol) due to ionic hydrochloride nature .
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Stability: Likely susceptible to hydrolysis under acidic/basic conditions, necessitating pH-controlled storage.
Spectroscopic Characterization
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FT-IR: Expected peaks include N-H stretch (~3200 cm⁻¹), C=N imidazole (~1600 cm⁻¹), and C-O alcohol (~1050 cm⁻¹) .
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NMR: NMR would show pyrrolidine protons (δ 1.5–3.5 ppm), imidazole protons (δ 7.0–8.0 ppm), and hydroxyl proton (δ 5.0 ppm) .
Research Gaps and Future Directions
Unanswered Questions
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Synthetic Optimization: Scalable routes avoiding chromatography are needed .
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In Vivo Studies: No pharmacokinetic or toxicity data exist for this compound.
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Target Identification: Computational docking studies could predict protein targets.
Strategic Recommendations
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Parallel Synthesis: Generate derivatives with varied substituents to explore structure-activity relationships.
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Salt Screening: Evaluate alternative salts (e.g., sulfate, phosphate) for improved stability.
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Collaborative Studies: Partner with academic labs for high-throughput screening against disease panels.
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